Product packaging for 3-Methylanilinium(Cat. No.:CAS No. 139956-93-7)

3-Methylanilinium

Cat. No.: B14282828
CAS No.: 139956-93-7
M. Wt: 108.16 g/mol
InChI Key: JJYPMNFTHPTTDI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Protonated Aromatic Amines and Organic Salts

3-Methylanilinium, the protonated form of 3-methylaniline (also known as m-toluidine), is a cationic species that belongs to the class of protonated aromatic amines. solubilityofthings.comdavuniversity.org These compounds are organic salts formed by the reaction of an aromatic amine with an acid, resulting in the protonation of the amino group (-NH₂) to form an ammonium (B1175870) group (-NH₃⁺). solubilityofthings.com The study of this compound and its salts is significant within the broader fields of molecular recognition and crystal engineering. researchgate.net

The basicity of the parent amine, 3-methylaniline, is a key factor in the formation and stability of this compound salts. Due to the electron-donating nature of the methyl group, 3-methylaniline is a slightly stronger base than aniline (B41778). ncert.nic.in This increased basicity facilitates the formation of stable crystalline salts with a variety of inorganic and organic acids.

A notable characteristic of this compound salts is the formation of extensive hydrogen-bonding networks. The ammonium group of the this compound cation can act as a hydrogen-bond donor, interacting with the anions to create complex, often layered, structures. researchgate.netnih.gov For example, in this compound nitrate (B79036), the cations and nitrate anions are linked by strong, charge-assisted N⁺—H···O⁻ hydrogen bonds, forming a two-dimensional network. researchgate.net Similarly, in this compound hydrogen phthalate (B1215562), the cations and anions are connected through an extensive system of N—H···O hydrogen bonds, resulting in a corrugated layer structure. nih.gov

The study of this compound salts also provides insights into the role of aromatic interactions in crystal packing. In the crystal structure of this compound nitrate, pairs of parallel cations exhibit offset π-stacking, with a centroid-to-centroid distance of 3.6347 (12) Å. researchgate.net

Table 1: Physicochemical Properties of 3-Methylaniline

PropertyValue
Molecular Formula C₇H₉N
Molar Mass 107.15 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -30 °C
Boiling Point 203-204 °C
Density 0.999 g/mL at 25°C
Refractive Index n20/D 1.567
Solubility in Water Slightly soluble
Solubility in Organic Solvents Readily soluble in alcohols, ethers, and benzene (B151609)

This table was generated based on data from multiple sources. solubilityofthings.com

Table 2: Crystal Data for Selected this compound Salts

CompoundFormulaCrystal SystemSpace Group
This compound nitrate C₇H₁₀N⁺·NO₃⁻OrthorhombicPbca
This compound hydrogen phthalate C₇H₁₀N⁺·C₈H₅O₄⁻MonoclinicP2₁/c
4-Bromo-3-methylanilinium perchlorate (B79767) C₇H₉BrN⁺·ClO₄⁻Triclinic

This table was generated based on data from multiple sources. researchgate.netnih.govpsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N+ B14282828 3-Methylanilinium CAS No. 139956-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYPMNFTHPTTDI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70769773
Record name 3-Methylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70769773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139956-93-7
Record name 3-Methylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70769773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Reaction Pathways of 3 Methylanilinium and Its Precursors

Methodologies for the Synthesis of 3-Methylaniline Precursors

The primary industrial route to 3-methylaniline involves the reduction of its corresponding nitroaromatic precursor, 3-nitrotoluene. Various methods have been developed to achieve this transformation efficiently and selectively.

Catalytic Hydrogenation Approaches for Substituted Anilines

Catalytic hydrogenation is a predominant method for the synthesis of substituted anilines from their nitroarene precursors due to its efficiency and environmental considerations. researchgate.net This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas or a hydrogen donor in the presence of a metal catalyst. The key challenge is to achieve high chemoselectivity, reducing the nitro group without affecting other functional groups on the aromatic ring. rsc.orgnih.gov

A variety of catalytic systems have been developed for this purpose. Noble metals like palladium and platinum, often supported on materials like alumina (B75360) or titania, are highly active for hydrogen activation but can be expensive. rsc.org Consequently, research has focused on developing catalysts based on more abundant and cost-effective metals. Supported gold nanoparticles (e.g., Au/TiO₂ and Au/Fe₂O₃) have demonstrated high chemoselectivity for the reduction of the nitro group, even in the presence of other reducible functionalities like double bonds or carbonyl groups. nih.gov

Recent advancements include the use of ultra-small iron pyrite (B73398) (FeS₂) nanoparticles, which exhibit superior catalytic performance with high conversion and selectivity under mild conditions. rsc.org Another innovative approach is mechanochemical catalytic transfer hydrogenation (CTH), which uses a ball mill and a hydrogen donor like ammonium (B1175870) formate (B1220265), offering a simple and clean route for synthesizing substituted anilines from aromatic nitro compounds. nih.gov

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

Catalyst System Hydrogen Source Key Features Reference
Au/TiO₂ or Au/Fe₂O₃ H₂ gas High chemoselectivity towards the nitro group. nih.gov
Ultra-small FeS₂ NPs Hydrazine hydrate High conversion (100%) and selectivity (99.9%); Activation energy of 26.8 kJ mol⁻¹. rsc.org
Pd/C with Ammonium Formate Ammonium Formate Mechanochemical approach; Tolerates various functional groups. nih.gov

Derivatization Reactions Leading to 3-Methylaniline Derivatives

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often to enhance its suitability for a specific analytical technique or to synthesize more complex molecules. research-solution.com 3-Methylaniline can undergo various derivatization reactions involving its amino group.

One common derivatization is N-alkylation. A method for the selective synthesis of mono-N-methyl aromatic amines, including N-methyl-3-methylaniline, involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite. acs.org This transition-metal-free method efficiently produces the desired secondary amine without overmethylation. acs.org

For analytical purposes, particularly for high-performance liquid chromatography (HPLC), primary aromatic amines like 3-methylaniline are often derivatized to improve their detectability. For instance, it can be reacted with fluorescent labeling reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA). This condensation reaction, catalyzed by a dehydrating agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), forms a stable, highly fluorescent derivative that can be detected at nanomolar concentrations. nih.gov Another application involves a diazo-derivatization reaction where p-methylaniline is used to create a stable diazo derivative with Bisphenol A (BPA) for enhanced HPLC analysis. dphen1.com

Acylation is another key derivatization reaction where an acyl group is introduced to the amino function, forming an amide. research-solution.com This is exemplified by the reaction of aniline (B41778) with acetic anhydride (B1165640) to form acetanilide, a process known as acetylation. byjus.com

Investigations into Reaction Mechanisms Involving 3-Methylaniline and its Protonated Forms

The reactivity of 3-methylaniline and its protonated form, the 3-methylanilinium ion, is governed by the interplay between the electron-donating amino group and the aromatic ring.

Oxidation Kinetics and Proposed Mechanisms

The oxidation of substituted anilines has been studied using various oxidizing agents. The kinetics of the oxidation of N-methylaniline by peroxomonosulfuric acid (PMSA) follow a second-order rate law, being first order in both the oxidant and the amine. researchgate.net The proposed mechanism involves a rate-determining nucleophilic attack of the amine's lone pair of electrons on the electrophilic peroxo oxygen of the PMSA species. researchgate.net The unprotonated form of the amine is considered the reactive species. researchgate.net

Studies using chromic acid as the oxidant for N-methylaniline revealed zero-order kinetics with respect to the oxidant and first-order with respect to the substrate. asianpubs.org The reaction mechanism involves the initial protonation of the amine, followed by the oxidation of the resulting anilinium ion. asianpubs.org The basicity of the amine plays a role, with more basic amines reacting faster. asianpubs.org In another study, the oxidation of a derivative, Maleic Mono p-Methyl Aniline (MMMA), by an N-chloro compound (NCP) was found to be pseudo-first-order with respect to both the substrate and the oxidant. aip.org The reaction is catalyzed by mineral acid, although the rate is not linearly dependent on the acid concentration, suggesting the unprotonated substrate is involved in the rate-determining step. aip.org

Nucleophilic Addition and Electrophilic Substitution Pathways

The reactions of 3-methylaniline can be categorized based on whether the aromatic ring or the amino group acts as the nucleophile.

Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating, ortho- and para-directing group for electrophilic aromatic substitution. byjus.com This is due to its ability to donate electron density into the benzene (B151609) ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. masterorganicchemistry.com Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group. However, under strongly acidic conditions used for reactions like nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, leading to the formation of significant amounts of the meta-substituted product alongside the expected ortho and para isomers. byjus.com

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes the amino group of 3-methylaniline nucleophilic. It can attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones in nucleophilic addition reactions, or the carbon atom in an alkyl halide via nucleophilic substitution. libretexts.orgwikipedia.org The initial step in nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbon, forming a tetrahedral intermediate. libretexts.org In nucleophilic substitution reactions, the amine displaces a leaving group on a substrate. wikipedia.org

Palladium-Catalyzed Amination Reactions and Mechanistic Elucidation

Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, is a powerful tool in organic synthesis. Mechanistic studies, often employing density functional theory (DFT) calculations, have provided deep insights into these reactions. Research on the palladium-catalyzed amination of 3-butene-2-ol with methylaniline shows that the reaction proceeds with high regio- and stereoselectivity, which is influenced by steric hindrance between the substrate and the palladium catalyst's ligand. nih.govfrontiersin.org

In the amination of heterocyclic halides, catalysts composed of palladium precursors and bulky, electron-rich phosphine (B1218219) ligands like P(tBu)₃ are highly effective. nih.govacs.org For the reaction of 3-bromothiophene (B43185) with N-methylaniline, the palladium(I) dimer, [PdBr(P(t)Bu₃)]₂, was found to be the most active catalyst precursor. nih.govacs.org The catalytic cycle generally involves oxidative addition of the halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The rate-limiting step can vary; in the direct activation of allylic alcohols, the C-O bond oxidative addition step is often rate-determining. mdpi.com

4 Redox Chemistry of Disulfide Derivatives

The redox behavior of disulfide derivatives of this compound is centered around the reversible cleavage and formation of the disulfide (S-S) bond. This chemistry is fundamental to their application in dynamic materials and as intermediates in chemical synthesis. The primary redox processes involved are thiol-disulfide exchange reactions and electrochemical oxidation-reduction.

The interconversion between the thiol (reduced) form and the disulfide (oxidized) form is a defining characteristic of these compounds. nih.gov In the oxidized state, the disulfide bond is present, while in the reduced state, two thiol groups are formed. This transformation involves the loss of a hydrogen atom from each of two thiol groups and the formation of a sulfur-sulfur bond. nih.gov

Thiol-Disulfide Exchange Reactions

A key aspect of the redox chemistry of this compound disulfide derivatives is the thiol-disulfide exchange reaction. This process involves the reaction of a thiolate with a disulfide bond, leading to the formation of a new disulfide and a new thiolate. libretexts.orglibretexts.org This reaction proceeds via a series of SN2-like displacement events where sulfur atoms act as both nucleophile and leaving group. libretexts.orglibretexts.org These exchange reactions are crucial for the dynamic nature of polymers and materials incorporating these disulfide linkages, allowing for properties like self-healing and malleability. mdpi.com The process can be mediated by redox-active species, and electricity can be used to promote such interactions. chimicatechnoacta.ruchimicatechnoacta.ru

The general mechanism for a thiol-disulfide exchange can be summarized as follows:

A thiolate anion (RS-) from a thiol compound attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R').

This leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide (R'-S-S-R) and a new thiolate anion (R'S-).

This reversible exchange allows for the rearrangement of disulfide cross-links within a polymer network without net consumption of the bonds, a principle utilized in vitrimers and other dynamic covalent networks. mdpi.com

Electrochemical Properties and Redox Potentials

The electrochemical behavior of the precursor, 3-methylaniline, provides insight into the redox properties of its derivatives. The electrochemical polymerization of 3-methylaniline has been studied, and like aniline, it can be oxidized to form a conductive polymer, poly(3-methylaniline). researchgate.netrsc.org The cyclic voltammograms of poly(3-methylaniline) show reversible oxidation and reduction peaks, indicating its redox activity. researchgate.net The presence of the methyl group influences the electronic properties and, consequently, the redox potentials compared to unsubstituted polyaniline. rsc.org

While specific redox potential data for 3,3'-bis(aminophenyl) disulfide is not extensively documented, data from related aromatic disulfide compounds can provide valuable context. For instance, the oxidative polymerization of diphenyl disulfide to poly(p-phenylene sulfide) is a redox-driven process. The catalysts used for this type of polymerization, typically oxovanadium complexes, operate within a specific redox potential range to mediate the electron transfer between the disulfide monomer and an oxidizing agent like oxygen. rsc.orgresearchgate.net The efficiency of this catalysis is highly dependent on the redox potentials of both the catalyst and the monomer. rsc.org

Below is a table of conductivity data for polyaniline and its methylated derivatives, which reflects the influence of the methyl group on the electronic properties relevant to redox chemistry.

PolymerConductivity (S cm⁻¹)
Polyaniline10–100
Poly(2-methylaniline)0.13 - 0.26
Poly(3-methylaniline)7.5 x 10⁻²
This table presents conductivity data for polyaniline and its methyl-substituted derivatives. rsc.org

The following table shows the redox potentials of a catalyst system used in the oxidative polymerization of diphenyl disulfide, illustrating the potential ranges required for such redox transformations.

Catalyst ComponentTemperature (°C)Redox Potential (E₁/₂) (V vs. Ag/AgCl)
VO(salen)-100.44
VO(salen)200.47
VO(salen)700.56
This table displays the temperature-dependent redox potentials of the VO(salen) catalyst used in the oxygen-oxidative polymerization of diphenyl disulfide. rsc.org

The redox chemistry of these disulfide derivatives is also influenced by the surrounding chemical environment. For example, in acidic conditions, the oxidation potentials of related quinone systems are shifted to more positive values. rsc.org Similarly, the electrochemical behavior of poly(3-methylaniline) is sensitive to the pH of the electrolyte. researchgate.net This highlights the tunability of the redox properties of these systems through external chemical stimuli.

Structural Elucidation and Supramolecular Assembly of 3 Methylanilinium Salts

Crystallographic Investigations of 3-Methylanilinium Salts

Crystallography serves as the cornerstone for understanding the three-dimensional arrangement of atoms and molecules in the solid state. For this compound salts, these investigations reveal not only the precise molecular geometry but also the nuanced ways in which these ionic components organize themselves in the crystalline lattice.

For instance, the crystal structure of This compound nitrate (B79036) (C₇H₁₀N⁺·NO₃⁻) has been determined, revealing a layered structure. researchgate.net The asymmetric unit contains one this compound cation and one nitrate anion. researchgate.net Similarly, the structure of bis(this compound) sulfate (B86663) (2C₇H₁₀N⁺·SO₄²⁻) has been elucidated, showing a layered arrangement of alternating organic and inorganic components. nih.gov The asymmetric unit in this case consists of one this compound cation and half a sulfate anion, with the sulfur atom residing on a special crystallographic position. nih.gov

The crystallographic data for these and other related salts are summarized in the table below, showcasing the diversity in crystal systems and space groups that arise from the combination of the this compound cation with different anions.

CompoundFormulaCrystal SystemSpace GroupReference
This compound nitrateC₇H₁₀N⁺·NO₃⁻MonoclinicP2₁/c researchgate.net
bis(this compound) sulfate2C₇H₁₀N⁺·SO₄²⁻MonoclinicC2/c nih.gov
This compound hydrogen phthalate (B1215562)C₁₅H₁₅NO₄MonoclinicP2₁/n acs.org

This table presents a selection of this compound salts characterized by single-crystal X-ray diffraction, highlighting their crystallographic parameters.

These studies underscore the power of SCXRD in providing the fundamental data necessary for a detailed analysis of supramolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of significant interest in materials science. While specific studies on the polymorphism of this compound salts are not extensively documented in the provided context, the broader family of anilinium salts exhibits this behavior. For example, anilinium pertechnetate (B1241340) and perrhenate (B82622) are isostructural and undergo a phase transition upon cooling. researchgate.net The study of different salts of diclofenac (B195802) with alkyl-hydroxy amines also reveals frequent examples of polymorphism. nih.gov

Isostructurality, where different compounds crystallize in the same or very similar structures, is also observed in anilinium systems. This can occur even when the constituent molecules have different spatial demands, indicating the adaptability of certain crystal packing motifs. researchgate.net The investigation of such relationships provides valuable insights into the factors that control crystal packing and can guide the design of new materials with predictable structures.

Single-Crystal X-ray Diffraction Studies

Analysis of Intermolecular Interactions and Supramolecular Architectures

The solid-state structures of this compound salts are stabilized by a hierarchy of non-covalent interactions. These interactions, acting in concert, create complex and often beautiful supramolecular architectures.

Hydrogen bonds are the most prominent and directional interactions in the crystal structures of this compound salts containing oxygen-bearing anions. The ammonium (B1175870) group (-NH₃⁺) of the cation is a strong hydrogen bond donor, readily interacting with acceptor atoms on the anion.

In the crystal structure of This compound nitrate , the cations and anions are linked by strong, charge-assisted N⁺-H⋯O⁻ hydrogen bonds. researchgate.netnih.gov Each ammonium group forms bifurcated hydrogen bonds to three different nitrate anions, resulting in a two-dimensional hydrogen-bonded sheet. nih.gov

Similarly, in bis(this compound) sulfate , strong N-H⋯O hydrogen bonds are the primary interactions linking the cations and sulfate anions. nih.gov Each ammonium group is hydrogen-bonded to three different sulfate anions, forming a pseudo-one-dimensional ribbon-like structure. nih.gov The crystal structure of 4-methylanilinium-3-carboxy-4-hydroxybenzenesulphonate is stabilized by intermolecular N-H…O and C-H…O hydrogen bonds, as well as intramolecular O-H…O interactions. researchgate.net

SaltHydrogen Bond TypeSupramolecular MotifReference
This compound nitrateN⁺-H⋯O⁻Two-dimensional hydrogen-bonded network researchgate.netnih.gov
bis(this compound) sulfateN-H⋯OPseudo-one-dimensional hydrogen-bonded ribbon nih.gov
4-Methylanilinium-3-carboxy-4-hydroxybenzenesulphonateN-H⋯O, C-H⋯O, O-H⋯O2D and 3D architectures with various ring motifs researchgate.net

This table summarizes the key hydrogen bonding interactions and the resulting supramolecular motifs in selected anilinium salts.

In This compound nitrate , pairs of parallel cations exhibit a head-to-tail, offset π-stacking arrangement with a centroid-to-centroid distance of 3.6347 (12) Å. researchgate.netnih.gov A similar situation is observed in bis(this compound) sulfate , where pairs of cations interact in a slipped, head-to-tail fashion with a centroid-to-centroid distance of 3.6025 (9) Å. nih.gov These stacking interactions often lead to the formation of columnar or layered structures within the crystal. The interplay between hydrogen bonding and π-π stacking is crucial in dictating the final three-dimensional architecture.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. ijres.org While not directly involving the parent this compound cation, the study of halogenated anilinium systems provides a broader context for understanding the range of intermolecular forces that can be harnessed in crystal engineering.

Influence of Counterions on Supramolecular Organization and Packing Motifs

The identity of the counterion is a critical determinant in the supramolecular organization of this compound salts, profoundly influencing the resulting crystal packing motifs. The anion's size, shape, and number of hydrogen bond acceptors directly guide the assembly of the this compound cations into predictable, yet diverse, arrangements. This is central to the fields of molecular recognition and crystal engineering. researchgate.netnih.govup.ac.za

In the case of This compound nitrate , the trigonal planar nitrate anion orchestrates the formation of a distinct layered structure. researchgate.net This assembly is characterized by alternating organic and inorganic layers. The inorganic layers are composed of the ammonium groups of the cation and the nitrate anions, which are interconnected through strong, charge-assisted N⁺—H···O⁻ hydrogen bonds. researchgate.net Specifically, the this compound cations interact with the nitrate anions via strong bifurcated N⁺—H⋯(O,O) hydrogen bonds, creating a two-dimensional hydrogen-bonded network. researchgate.net The organic layers contain the hydrophobic aromatic parts of the cations, which organize into a head-to-tail, offset π-stacking fashion with a centroid-to-centroid distance of 3.6347 (12) Å. researchgate.net

With a tetrahedral sulfate anion, bis(this compound) sulfate also exhibits a layered structure comprising alternating organic and inorganic domains. nih.gov The 2:1 stoichiometry of cation to anion leads to a robust network where the sulfate ions act as powerful organizing centers, linking the anilinium cations through an extensive system of charge-assisted N—H⋯O hydrogen bonds. nih.gov

The introduction of a larger, more complex counterion, such as in This compound hydrogen phthalate , results in a more intricate arrangement. Here, the cations and the hydrogen phthalate anions are associated by a comprehensive network of N—H···O hydrogen-bonding interactions. nih.goviucr.org These interactions, along with strong intramolecular O—H⋯O hydrogen bonds within the phthalate anion, lead to the formation of a corrugated layer that extends parallel to the (001) crystal plane. nih.gov

The influence of the counterion is a general principle that extends to more complex systems. Large, bulky counterions, such as polyoxometalates, are known to have a significant impact on the crystal packing of related anilinium compounds. researchgate.net

Table 1: Influence of Counterion on Crystallographic Data of this compound Salts

CompoundCounterionCrystal SystemKey InteractionsSupramolecular MotifReference
This compound nitrateNO₃⁻OrthorhombicN⁺—H···O⁻ hydrogen bonds, π-π stackingAlternating organic/inorganic layers researchgate.netresearchgate.net
Bis(this compound) sulfateSO₄²⁻MonoclinicN—H⋯O hydrogen bondsAlternating organic/inorganic layers nih.gov
This compound hydrogen phthalateC₈H₅O₄⁻MonoclinicN—H···O hydrogen bonds, O—H⋯O hydrogen bondsCorrugated layers nih.gov

Principles of Crystal Engineering Applied to this compound Systems

Crystal engineering provides a framework for constructing crystal structures with desired properties based on an understanding of intermolecular interactions. ias.ac.in In this compound systems, these principles are applied to guide the assembly of the ionic components into predictable and robust solid-state architectures.

Rational Design and Prediction of Solid-State Structures

The rational design of this compound-based solid-state structures hinges on the predictable nature of the intermolecular interactions at play. The most dominant and structure-directing of these are the strong, charge-assisted hydrogen bonds between the anilinium donor protons (N⁺—H) and the acceptors on the counterion (e.g., oxygen atoms of nitrate, sulfate, or carboxylate groups). researchgate.netnih.gov These interactions function as reliable supramolecular synthons—robust and transferable structural units that can be used to build larger assemblies. ias.ac.in

The predictability of these systems arises from the hierarchical nature of the intermolecular forces. The primary N⁺—H···O hydrogen bonds establish the fundamental connectivity, often forming well-defined chains, ribbons, or sheets. iucr.org The geometry of the anion plays a crucial role; for instance, a linear anion might promote 1D chains, while a trigonal planar anion like nitrate can facilitate 2D sheets. researchgate.net

Weaker, yet significant, interactions such as π–π stacking between the aromatic rings of the cations add another layer of structural control, influencing the relative arrangement of the organic components. researchgate.netiucr.org The steric profile of the this compound cation itself, with the methyl group at the meta-position, also guides the packing, favoring certain motifs over others and preventing simple, close-packed structures that might be observed with unsubstituted aniline (B41778). arxiv.org By selecting counterions with specific geometries and hydrogen-bonding capabilities, it is possible to rationally target specific supramolecular architectures, such as the layered motifs commonly observed in these salts. researchgate.netnih.gov

Studies on Molecular Packing and Layered Supramolecular Structures

A predominant packing motif in the crystal structures of this compound salts is the formation of layered supramolecular assemblies. researchgate.netnih.gov These structures are typically organized into alternating layers of organic and inorganic components, a common feature for arylammonium salts. researchgate.netnih.gov

Inorganic Layer: This layer is a hydrogen-bonded network composed of the ammonium headgroups (–NH₃⁺) of the this compound cations and the counterions. The strong electrostatic attraction and specific hydrogen-bonding geometry between the cation donors and anion acceptors anchor the structure. researchgate.netnih.gov

Organic Layer: This layer consists of the hydrophobic moieties of the cations—the phenyl rings and methyl groups. These layers are stabilized by weaker van der Waals forces and, in some cases, specific π–π stacking interactions. researchgate.net

In This compound nitrate , this segregation is exceptionally clear. The cations and nitrate anions form a two-dimensional hydrogen-bonded network, creating the inorganic layer. researchgate.netresearchgate.net The organic parts of the cations are sequestered into their own layers, where the aromatic rings pack in an offset, head-to-tail arrangement. researchgate.net A similar layered architecture is found in bis(this compound) sulfate , demonstrating the robustness of this packing motif even with a counterion of different geometry and charge. nih.gov

The use of a bulkier anion, as in This compound hydrogen phthalate , introduces a variation on this theme. While the principle of segregation between polar and non-polar domains holds, the packing results in corrugated layers rather than simple planar ones, reflecting the less symmetrical shape of the phthalate anion. nih.gov These layered structures can be classified within the broader context of molecular packing, often resembling the β (graphite-like planes) or γ (flattened herringbone) motifs described for planar aromatic molecules. arxiv.org

Table 2: Molecular Packing and Layer Details in this compound Salts

CompoundLayer DescriptionKey Packing InteractionsReference
This compound nitrateAlternating organic and inorganic layers.Inorganic Layer: N⁺—H···O⁻ hydrogen bonds forming a 2D network. Organic Layer: Offset π-π stacking [centroid distance: 3.6347 (12) Å]. researchgate.netresearchgate.net
Bis(this compound) sulfateAlternating organic and inorganic layers.Inorganic Layer: N—H⋯O hydrogen bonds linking cations and tetrahedral anions. nih.gov
This compound hydrogen phthalateCorrugated layers parallel to the (001) plane.Extensive N—H···O hydrogen bonding network connecting cations and anions. nih.gov

Advanced Spectroscopic Characterization of 3 Methylanilinium Species

Vibrational Spectroscopy Studies (FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural analysis of 3-methylaniline and its corresponding anilinium ion. These methods probe the characteristic vibrational modes of the molecule, providing a spectral "fingerprint" that is unique to its structure. horiba.com The vibrational frequencies are sensitive to the molecular geometry, bonding, and the electronic environment of the constituent atoms.

In the analysis of 3-methylaniline, vibrational spectra are characterized by several key regions. The N-H stretching vibrations of the amino group typically appear in the high-frequency region of the FTIR spectrum. The aromatic C-H stretching modes are also observed, alongside the stretching and bending vibrations of the methyl group. The fingerprint region of the spectrum contains a complex series of absorptions corresponding to C-N stretching, C-C ring vibrations, and various in-plane and out-of-plane bending modes. scielo.org.mxchemicalbook.com

For instance, studies on closely related substituted anilines, often supported by Density Functional Theory (DFT) calculations, allow for the precise assignment of these vibrational modes. ahievran.edu.trresearchgate.netdergipark.org.tr The position of the methyl group in the meta position influences the vibrational coupling within the benzene (B151609) ring, leading to a distinct spectral pattern compared to its ortho and para isomers. Upon protonation to form the 3-methylanilinium cation, significant shifts in the vibrational frequencies of the amine group are expected, reflecting the change in bonding and geometry from -NH₂ to -NH₃⁺.

Table 1: Characteristic Vibrational Frequencies for 3-Methylaniline (m-Toluidine) (Data interpreted from typical values for substituted anilines and available spectral data)

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
N-H Asymmetric Stretch3400 - 3500Medium
N-H Symmetric Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₃)2900 - 3000Medium-Weak
N-H Scissoring (Bending)1580 - 1650Strong
Aromatic C=C Ring Stretch1450 - 1600Strong-Medium
C-N Stretch1250 - 1340Strong

This table is illustrative. Exact peak positions can vary based on the sample phase (solid, liquid, gas) and solvent.

Electronic Spectroscopy and Ionization Studies

Electronic spectroscopy techniques performed in the gas phase provide high-precision information about the electronic states, conformational structures, and ionization energies of molecules, free from intermolecular interactions.

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive technique used to obtain electronic spectra of atoms and molecules. wikipedia.org A common variant, Resonance-Enhanced Two-Photon Ionization (R2PI), uses one tunable laser photon to excite a molecule to an intermediate electronic state (S₁) and a second photon to ionize it. hhu.de By scanning the wavelength of the first laser and detecting the resulting ions, a high-resolution electronic spectrum of the S₁ ← S₀ transition is recorded. ias.ac.in

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a powerful method for determining precise ionization energies and vibrational frequencies of the resulting cation. It is often used in conjunction with R2PI. In a two-color R2PI-MATI experiment, after excitation to a specific vibrational level of the S₁ state, a second laser is scanned through the ionization threshold. This technique allows for the observation of transitions from the intermediate state to various vibrational levels of the cation ground state (D₀). sxu.edu.cnmdpi.com Studies on the isomers of methylaniline have successfully employed MATI spectroscopy to investigate their ionic properties. acs.org

The substitution pattern on an aniline (B41778) ring can lead to the existence of different stable conformers (rotational isomers), which can be identified and characterized using high-resolution electronic spectroscopy in the gas phase. While the methyl group in 3-methylaniline does not create conformers through its own rotation relative to the amino group in the same way as a bulkier ortho-substituent might, related studies on similar molecules demonstrate the power of this technique. For example, a study of 3-methylanisole, which is structurally analogous to 3-methylaniline, revealed the presence of both cis and trans conformers based on the orientation of the methoxy (B1213986) group relative to the methyl group. nih.gov These conformers are distinguishable in the electronic spectrum as they possess slightly different ground-state energies and exhibit unique vibronic transitions. nih.gov This principle highlights how subtle structural differences can be resolved using gas-phase spectroscopic methods.

The adiabatic ionization energy (IE) is the minimum energy required to remove an electron from a molecule in its lowest vibrational and rotational level, resulting in the cation also in its lowest energy level. libretexts.org This fundamental property is a sensitive measure of the electronic structure. MATI spectroscopy is one of the most accurate methods for determining adiabatic IEs. acs.org

Through the application of two-color resonant two-photon MATI spectroscopy, the adiabatic ionization energy of 3-methylaniline has been precisely determined. acs.org The results show the influence of the substituent's position on the ionization energy when compared to its isomers.

Table 2: Adiabatic Ionization Energy of Methylaniline Isomers

CompoundAdiabatic Ionization Energy (cm⁻¹)Adiabatic Ionization Energy (eV)
o-Methylaniline61,002 ± 57.564
m-Methylaniline 61,059 ± 5 acs.org7.571
p-Methylaniline60,160 ± 57.459

Conversion: 1 eV = 8065.5 cm⁻¹

The data clearly indicates that the para isomer is the easiest to ionize, while the ortho and meta isomers have very similar, higher ionization energies. acs.org

Conformational Analysis in the Gas Phase via Electronic Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds in solution. covalentmetrology.comaocs.org Both ¹H and ¹³C NMR provide information about the chemical environment of each unique hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation and insights into molecular dynamics. researchgate.netnih.gov

For 3-methylaniline, the ¹H NMR spectrum provides a wealth of structural information. chemicalbook.com

Aromatic Protons: The protons on the benzene ring appear as a complex multiplet pattern in the aromatic region. Their distinct chemical shifts and coupling patterns are dictated by their position relative to the electron-donating -NH₂ and -CH₃ groups.

Amine Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding.

Methyl Protons: The -CH₃ protons give rise to a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom in the molecule, including the methyl carbon and the six unique aromatic carbons. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of the substituents, making NMR a powerful tool for distinguishing between isomers. dergipark.org.tr

Table 3: Assigned ¹H NMR Chemical Shifts for 3-Methylaniline (m-Toluidine)

Proton AssignmentChemical Shift (ppm)Multiplicity
Aromatic-H~7.01Multiplet
Aromatic-H~6.56Multiplet
Aromatic-H~6.49Multiplet
Aromatic-H~6.47Multiplet
Amine (-NH₂)~3.46Broad Singlet
Methyl (-CH₃)~2.25Singlet

Data from chemicalbook.com recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.

Computational Chemistry and Theoretical Investigations of 3 Methylanilinium

Quantum Chemical Calculations of 3-Methylanilinium Species

Quantum chemical calculations offer a microscopic view of this compound, enabling detailed analysis of its electronic structure and predicting its behavior in chemical reactions. These methods range from the computationally efficient Density Functional Theory (DFT) to more resource-intensive ab initio and post-Hartree-Fock methods.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecular systems. epstem.netmdpi.com It has been successfully applied to study the structure and reactivity of various organic molecules, including aniline (B41778) derivatives. researchgate.netacs.org DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. epstem.netresearchgate.net For instance, DFT can be used to calculate parameters such as bond lengths and angles, which can then be compared with experimental data where available. researchgate.netepstem.net

The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netresearchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity. epstem.net Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. epstem.netresearchgate.net This information is vital for predicting how this compound will interact with other chemical species.

DFT methods are also employed to study reaction mechanisms. For example, they can be used to model the thermodynamics and kinetics of reactions involving aniline derivatives, such as N-methylation or palladium-catalyzed amination reactions. frontiersin.orgrsc.org By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction pathways and predict the feasibility of a particular transformation. frontiersin.orgresearchgate.net

Below is a table summarizing typical parameters obtained from DFT calculations for aniline derivatives.

Calculated PropertyTypical DFT FunctionalTypical Basis SetApplication
Optimized GeometryB3LYP, B3PW916-31G(d,p), 6-311++G(d,p)Predicts bond lengths and angles. mdpi.comresearchgate.netepstem.net
Vibrational FrequenciesB3LYP6-311++G(d,p)Correlates with experimental IR and Raman spectra. researchgate.net
HOMO-LUMO EnergiesB3LYP6-311++G(d,p)Assesses chemical reactivity and electronic transitions. epstem.netepstem.net
Molecular Electrostatic Potential (MEP)B3LYP, HF6-311+G(d,p)Identifies sites for nucleophilic and electrophilic attack. epstem.netresearchgate.net
Atomic Charges (e.g., Mulliken)B3LYP, HF6-311+G(d,p)Describes the electron distribution within the molecule. epstem.netepstem.net

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure Determination

Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are, by definition, derived from first principles without the inclusion of empirical parameters. chemeurope.comwikipedia.org The foundational ab initio method is the Hartree-Fock (HF) scheme, which provides a good starting point for describing the electronic structure but does not fully account for electron correlation. chemeurope.comresearchgate.net

To achieve higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn, e.g., MP2) and Coupled Cluster (CC) theory are employed. chemeurope.comresearchgate.net These methods systematically improve upon the HF results by including the effects of electron correlation. ccl.net While computationally more demanding than DFT, they often provide more reliable results for properties like reaction energies and barrier heights. ccl.net

For this compound, these methods can provide a highly accurate description of its electronic ground and excited states. The choice of method often involves a trade-off between computational cost and desired accuracy. wikipedia.org For example, while a full Configuration Interaction (CI) calculation would yield the exact non-relativistic energy, it is computationally prohibitive for all but the smallest systems. chemeurope.com Therefore, approximations and more computationally tractable correlated methods are generally used. ccl.net

A comparative study of different computational approaches, including HF, MP2, and DFT, can reveal the strengths and weaknesses of each method for a particular system like this compound. researchgate.netccl.net Such studies are crucial for validating the computational protocols used to investigate its properties.

Thermodynamic and Kinetic Studies of Protonation and Proton Transfer

The protonation of 3-methylaniline to form this compound is a fundamental acid-base reaction. Computational chemistry provides powerful tools to quantify the thermodynamics and kinetics of this process.

Proton Affinity Calculations and Related Thermochemistry

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity, defined as the negative of the enthalpy change for the protonation reaction. ccl.netscm.com Computational methods, including both ab initio and DFT approaches, are widely used to calculate proton affinities. ccl.netscribd.com The accuracy of these calculations is highly dependent on the level of theory and the basis set used. ccl.netuiuc.edu

For 3-methylaniline, the proton affinity corresponds to the energy released when it accepts a proton to form the this compound ion. Calculations typically involve optimizing the geometries of both the neutral molecule (3-methylaniline) and its protonated form (this compound) and then computing their electronic energies. ccl.net Corrections for zero-point vibrational energy are also included to obtain a more accurate PA value. uiuc.edu

Studies have shown that DFT methods with non-local gradient corrections can yield proton affinities comparable in quality to the more computationally expensive MP2 method. ccl.net The calculated proton affinity for 3-methylaniline is reported to be 214.38 kcal/mol. scribd.com

The following table presents a conceptual summary of data involved in proton affinity calculations.

SpeciesMethodBasis SetCalculated Energy (Hartree)
3-MethylanilineDFT (e.g., B3LYP)6-311++G(d,p)E_neutral
This compoundDFT (e.g., B3LYP)6-311++G(d,p)E_protonated
Proton (H+)--0
Proton Affinity (PA) - (E_protonated - E_neutral)

Note: This table is illustrative. Actual energy values would be obtained from specific calculations.

Microsolvation Effects on Proton Transfer Mechanisms

Proton transfer reactions are significantly influenced by the surrounding environment. umn.edu While gas-phase calculations provide intrinsic properties, the presence of solvent molecules can dramatically alter reaction mechanisms and energetics. mdpi.com The study of "microsolvation" involves explicitly including a small number of solvent molecules in the quantum chemical calculation to model the initial stages of solvation. umn.edumdpi.com

For the proton transfer involving this compound, microsolvation models can be used to investigate how individual solvent molecules, such as water, interact with the anilinium ion. mdpi.comresearchgate.net These interactions, primarily through hydrogen bonding, can stabilize the charged species and facilitate or hinder the transfer of a proton. umn.edu Theoretical studies on similar systems have shown that even a single solvent molecule can significantly alter the potential energy surface of a reaction, sometimes suppressing direct reaction mechanisms in favor of indirect, complex-mediated pathways. mdpi.comresearchgate.net By studying clusters of this compound with one or more solvent molecules, researchers can bridge the gap between gas-phase behavior and the complexities of solution-phase chemistry. mdpi.comresearchgate.net

Theoretical Analysis of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the minimum energy path connecting reactants and products on the potential energy surface. researchgate.net A crucial point along this path is the transition state, which represents the energy maximum and is a first-order saddle point on the potential energy surface. frontiersin.org

Theoretical calculations are instrumental in locating and characterizing transition states for reactions involving this compound. researchgate.netfrontiersin.org By determining the geometry and energy of the transition state, one can calculate the activation energy (energy barrier) of the reaction, which is a key determinant of the reaction rate.

For instance, in reactions where this compound might act as a reactant, such as in nucleophilic substitution or elimination reactions, computational methods can map out the entire reaction pathway. frontiersin.org This involves calculating the energies of intermediates and transition states connecting them. frontiersin.org Vibrational frequency calculations are used to confirm the nature of stationary points: a minimum on the potential energy surface (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. epstem.net These analyses provide detailed, step-by-step insights into how chemical transformations involving this compound occur at a molecular level. frontiersin.orgresearchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and simulation studies offer a powerful lens through which to examine the behavior of this compound at an atomic level. These computational techniques allow for the exploration of dynamic processes that are often difficult to capture through experimental methods alone. By simulating the interactions between the atoms of the molecule and its environment over time, researchers can gain insights into its conformational preferences, the energetics of bond rotations, and other dynamic properties.

Conformational Dynamics and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond and the orientation of the methyl group on the aromatic ring. While specific molecular dynamics studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational dynamics and rotational barriers can be inferred from computational studies on analogous molecules, such as N-methylaniline and other substituted anilines.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to map the potential energy surface (PES) associated with the rotation of the amino group and the methyl group. For the C-N bond, rotation is hindered by a combination of steric interactions between the amino group and the ortho-hydrogens of the benzene (B151609) ring, as well as the electronic effects involving the delocalization of the nitrogen lone pair into the aromatic system.

In related molecules like N-methylaniline, the barrier to rotation about the C(sp2)-N bond has been a subject of both experimental and theoretical investigation. These studies indicate that the energy barrier is a subtle interplay of conjugation, steric hindrance, and potential hydrogen bonding interactions. For instance, in N-methylaniline, the calculated rotational barrier can be influenced by the computational method and basis set used. A study on 4-bromo-2,6-difluoro-N-methylaniline highlighted that the barrier to internal rotation is a compromise between these opposing factors. cdnsciencepub.com The presence of substituents on the aniline ring is known to significantly alter these rotational barriers. csic.es

Molecular dynamics simulations can further elucidate these dynamics by providing a time-resolved picture of the conformational transitions. By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations and the pathways for interconversion between them. The free energy barriers for these transitions can be calculated, offering a more complete understanding of the molecule's flexibility.

The table below illustrates the type of data that can be obtained from computational studies on rotational barriers in aniline derivatives, which would be analogous to what could be determined for this compound.

Rotational Barrier Data for Aniline Derivatives
Molecule Calculated Rotational Barrier (kJ/mol)
N-methylaniline19.1 ± 0.9
2,6-difluoro-N-methylaniline22.2 ± 0.8

This data is for illustrative purposes and is based on studies of related compounds. cdnsciencepub.com

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and validating the spectroscopic parameters of molecules like this compound. plos.org Theoretical calculations can provide valuable insights into the vibrational, electronic, and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for validation.

Density Functional Theory (DFT) is a widely used method for predicting spectroscopic properties due to its balance of accuracy and computational cost. rsc.org By calculating the optimized geometry of the this compound cation, it is possible to compute its vibrational frequencies. These calculated frequencies correspond to the various vibrational modes of the molecule, such as the N-H stretching, C-N stretching, and aromatic ring vibrations. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign the observed spectral bands. Studies on similar molecules have shown good agreement between experimental and theoretical vibration analysis. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax). These theoretical predictions can aid in the interpretation of experimental UV-Vis spectra.

NMR spectroscopy is another powerful tool for structural elucidation, and computational methods can predict the chemical shifts of the hydrogen and carbon atoms in this compound. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus and can be used to assign the signals in experimental ¹H and ¹³C NMR spectra.

The validation of these predicted spectroscopic parameters is achieved by comparing the theoretical data with experimental measurements. A close agreement between the calculated and observed spectra provides confidence in both the computational model and the experimental assignments. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the theoretical model, prompting further investigation.

Below is a hypothetical data table illustrating the kind of spectroscopic parameters that can be predicted for this compound using computational methods.

Predicted Spectroscopic Parameters for this compound (Illustrative)
Spectroscopic Technique Parameter Predicted Value
Vibrational Spectroscopy (IR/Raman)N-H Stretch~3400-3500 cm⁻¹
C-N Stretch~1250-1350 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹
Electronic Spectroscopy (UV-Vis)λmax~240 nm
λmax~290 nm
NMR Spectroscopy¹H Chemical Shift (Aromatic)~6.5-7.5 ppm
¹H Chemical Shift (Methyl)~2.3 ppm
¹³C Chemical Shift (Aromatic)~110-140 ppm
¹³C Chemical Shift (Methyl)~20-25 ppm

These values are illustrative and based on typical ranges for similar aniline derivatives.

Advanced Materials Science Applications Derived from 3 Methylanilinium Compounds

Exploration in Ferroelectric Materials Research

The search for novel ferroelectric materials—materials exhibiting a spontaneous, reversible electric polarization—has led researchers to explore molecular-ionic compounds. The rationale is that the combination of organic cations and inorganic or organic anions can create crystal structures with the necessary dipole moments and structural flexibility for ferroelectric behavior.

Several studies have investigated compounds incorporating the 3-methylanilinium cation for their potential ferroelectric properties. These materials are attractive due to the possibility of tuning their structural features and the potential for inducing a ferroelectric phase through the ordering of the polar this compound cations at specific temperatures. acs.org

Research into salts such as This compound hydrogen phthalate (B1215562) and bis(this compound) naphthalene-1,5-disulfonate (B1223632) involved their synthesis and structural characterization to assess their potential for ferroelectricity. semanticscholar.orgrsc.org In the case of bis(this compound) naphthalene-1,5-disulfonate, the this compound cations and naphthalene-1,5-disulfonate anions are linked by N-H···O hydrogen bonds, forming a layered structure. acs.orgrsc.org

However, dielectric measurements performed on these compounds revealed that their dielectric constants were largely independent of temperature. acs.orgsemanticscholar.orgrsc.org This indicates the absence of a distinct ferroelectric phase transition within the measured temperature ranges, up to their melting points. acs.orgsemanticscholar.orgrsc.org Similarly, a clathrate compound, 4-bromo-3-methylanilinium perchlorate (B79767) 18-crown-6 (B118740) , also showed no dielectric anomaly, suggesting no phase transition occurred. sphinxsai.com While the synthesized compounds did not exhibit the desired ferroelectric properties, this line of inquiry highlights a systematic approach to crystal engineering in the quest for new functional materials.

Table 1: Crystallographic Data for Investigated this compound Compounds
CompoundFormulaCrystal SystemSpace GroupReference
Bis(this compound) naphthalene-1,5-disulfonate2C₇H₁₀N⁺·C₁₀H₆O₆S₂²⁻MonoclinicP2₁/c rsc.org
This compound hydrogen phthalateC₇H₁₀N⁺·C₈H₅O₄⁻TriclinicP-1 semanticscholar.org
4-Bromo-3-methylanilinium perchlorate 18-crown-6C₇H₉BrN⁺·ClO₄⁻·C₁₂H₂₄O₆MonoclinicP2₁/c sphinxsai.com

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic materials are of particular interest due to their potential for large NLO responses and molecular engineering. The NLO properties of organic crystals often arise from charge-transfer interactions between electron donor and acceptor groups within a molecule, leading to a large molecular hyperpolarizability.

The investigation of this compound (or m-toluidinium) in NLO materials has focused on charge-transfer complexes. One such example is m-toluidinium picrate (B76445) (MTP) , a salt formed between m-toluidine (B57737) (the electron donor) and picric acid (the electron acceptor). sphinxsai.com Single crystals of MTP were grown and analyzed to determine their structure and optical properties. sphinxsai.com

Single-crystal X-ray diffraction revealed that MTP crystallizes in the monoclinic system with a centrosymmetric space group (P2₁/c). sphinxsai.com The presence of a center of symmetry in the crystal lattice precludes second-order NLO effects like second-harmonic generation (SHG). However, materials with centrosymmetric structures can exhibit third-order NLO properties, which are relevant for applications such as optical limiting and all-optical switching. doi.org The study of MTP confirmed the formation of a charge-transfer salt where the ions are held by strong N⁺-H···O⁻ hydrogen bonds, and its optical properties were characterized by UV-Vis-NIR and fluorescence spectroscopy. sphinxsai.com While much of the research on toluidine-based NLO crystals has focused on the p-toluidine (B81030) (4-methylaniline) isomer, the work on m-toluidinium picrate demonstrates the exploration of this compound in this field, primarily for its potential third-order NLO applications. sphinxsai.comdoi.org

Table 2: Crystal Data for m-Toluidinium Picrate (MTP)
ParameterValueReference
Chemical FormulaC₁₃H₁₂N₄O₇ sphinxsai.com
Crystal SystemMonoclinic
Space GroupP2₁/c (centrosymmetric)
Optical Transparency WindowCut-off at 498 nm

Incorporation in Organic-Inorganic Hybrid Perovskite Structures

Organic-inorganic hybrid perovskites have emerged as a revolutionary class of semiconductor materials, particularly for photovoltaic applications. rsc.org These materials typically adopt the ABX₃ or A₂BX₄ crystal structure, where 'A' is an organic cation, 'B' is a metal cation, and 'X' is a halide anion. wikipedia.org The organic 'A' cation plays a critical role in directing the structure and influencing the material's stability and optoelectronic properties.

While the most commonly studied organic cations are small species like methylammonium, the inclusion of larger or functionalized organic cations, such as anilinium derivatives, is a key strategy for creating two-dimensional (2D) or layered perovskite structures. These 2D perovskites often exhibit enhanced moisture stability compared to their 3D counterparts.

Research in this area has included the synthesis and characterization of perovskite-type hybrids incorporating the this compound cation. A notable example is bis(this compound) hexachloridostannate(IV) dihydrate . semanticscholar.org This compound represents a tin-based hybrid material where the this compound cation occupies the 'A' site in a layered perovskite-like structure. The use of anilinium and its derivatives demonstrates the versatility of perovskite chemistry to incorporate a wide range of organic components, enabling the fine-tuning of their structural and physical properties. semanticscholar.org

Electrochemical Polymerization and Characterization of Conductive Polymer Systems

Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Polyaniline (PANI) is one of the most studied conducting polymers, and its derivatives are explored to improve properties like solubility. Poly(3-methylaniline) (P3MA), derived from the polymerization of 3-methylaniline, is one such derivative.

The synthesis of P3MA is typically carried out via electrochemical or chemical oxidation of the 3-methylaniline monomer in an acidic medium. In this environment, the monomer is protonated to form the This compound cation . This cation is the active species that undergoes polymerization. The electrochemical approach allows for the direct deposition of a P3MA film onto an electrode surface, such as indium tin oxide (ITO) glass. doi.org

Studies comparing the homopolymers of 2-methylaniline (P2MA) and 3-methylaniline (P3MA) show they have similar electrochemical properties. doi.org The presence of the methyl group is anticipated to increase the polymer's solubility in comparison to the parent PANI. doi.org The resulting P3MA polymer has been characterized using various techniques:

Cyclic Voltammetry: Used for both synthesis and to confirm the electrochemical activity of the polymer film. doi.org

Spectroscopy (FTIR, UV-Vis): To confirm the chemical structure and bonding within the polymer.

X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): To analyze the crystallinity and surface morphology of the polymer film. capes.gov.br

The conductive properties of P3MA make it a candidate for applications such as electrochemical sensors and in hydrogen generation via water splitting when combined with nanoparticles like gold (Au). doi.org

Table 3: Summary of Poly(3-methylaniline) Synthesis and Properties
ParameterDescriptionReference
Monomer3-Methylaniline (m-toluidine) doi.org
Active Species in PolymerizationThis compound cation (in acidic medium)
Synthesis MethodElectrochemical or Chemical Oxidative Polymerization
Key PropertiesElectrically conductive, expected higher solubility than polyaniline doi.org
Characterization TechniquesCyclic Voltammetry, FTIR, UV-Vis, XRD, SEM doi.orgcapes.gov.br

Q & A

Q. What are the standard protocols for synthesizing and characterizing 3-Methylanilinium salts, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves protonation of 3-methylaniline using stoichiometric acids (e.g., nitric or phthalic acid) under controlled conditions. Post-synthesis, purity is verified via melting point analysis, NMR spectroscopy (to confirm protonation and absence of unreacted starting materials), and elemental analysis. Recrystallization in polar solvents (e.g., ethanol-water mixtures) is recommended to remove impurities. Detailed experimental procedures, including solvent ratios and temperature gradients, should align with reproducibility guidelines outlined in crystallography journals .

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:
  • Main manuscript : Summarize key steps (e.g., reaction conditions, yields) for up to five compounds.
  • Supporting information : Include full synthetic details (reagent quantities, reaction times, purification methods) for all derivatives.
  • Characterization : Provide NMR spectra, IR peaks, and crystallographic data (if applicable). Cross-reference known compounds to prior literature .

Q. What spectroscopic techniques are critical for confirming the identity of this compound derivatives?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and methyl group integration.
  • IR : Identify N–H stretching (2500–3000 cm1^{-1}) and hydrogen-bonded O–H/N–H vibrations.
  • X-ray diffraction : Resolve molecular geometry and hydrogen-bonding networks. Ensure data collection parameters (e.g., temperature, wavelength) match crystallography standards .

Q. How can researchers validate the crystallographic data of this compound compounds?

  • Methodological Answer : Use SHELX software (e.g., SHELXL97) for refinement. Key validation steps:
  • Check R factors (R1<0.05R_1 < 0.05 for high-quality data).
  • Analyze residual electron density maps (Δρmax<0.2eA˚3\Delta\rho_{\text{max}} < 0.2 eÅ^{-3}).
  • Validate hydrogen-bond geometries (distances: 1.8–2.2 Å; angles: 150–180°). Cross-reference with Acta Crystallographica E structure reports .

Q. What are the best practices for reporting hydrogen-bonding interactions in this compound salts?

  • Methodological Answer :
  • Use Mercury or SHELXTL to visualize and measure hydrogen bonds.
  • Report symmetry codes and fractional coordinates for interacting atoms.
  • Compare motifs (e.g., bifurcated vs. linear) to prior studies (e.g., Bernstein et al., 1995) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer :
  • Data reconciliation : Compare unit cell parameters (e.g., a,b,ca, b, c axes) across studies to identify outliers.
  • Refinement checks : Re-analyze raw data using alternative software (e.g., Olex2 vs. SHELXTL) to isolate algorithmic biases.
  • Statistical validation : Apply Hamilton’s R-factor ratio test to assess model robustness. Reference Acta Crystallographica E’s refinement protocols .

Q. What advanced computational methods complement experimental studies of this compound’s electronic properties?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311G++(d,p) level.
  • Electrostatic potential maps : Correlate charge distribution with hydrogen-bond donor/acceptor sites.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer). Cross-validate with experimental bond lengths .

Q. How do temperature and solvent choice impact the crystallization of this compound salts?

  • Methodological Answer :
  • Systematic screening : Use a CrystalClear or Oryx Nano platform to test solvents (e.g., DMSO vs. MeOH) and cooling rates.
  • Thermodynamic analysis : Calculate solubility parameters (δ\delta) via Hansen solubility equation.
  • In-situ monitoring : Employ Raman spectroscopy to track nucleation kinetics. Compare results to phthalate/nitrate salt studies .

Q. What strategies optimize the refinement of disordered moieties in this compound crystal structures?

  • Methodological Answer :
  • Disorder modeling : Split atoms into multiple sites with occupancy factors summing to 1.
  • Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize thermal motion.
  • Validation : Check ADDSYM in PLATON to detect missed symmetry. Report Flack x parameters for chiral centers .

Q. How can researchers design experiments to probe this compound’s reactivity under varying pH conditions?

  • Methodological Answer :
  • pH titration : Monitor protonation/deprotonation via UV-Vis spectroscopy (200–400 nm).
  • Kinetic studies : Use stopped-flow methods to measure reaction rates with Brønsted acids/bases.
  • Crystallization at controlled pH : Adjust buffer solutions (e.g., acetate buffer for pH 4–5) and correlate with salt polymorphism. Reference hydrogen phthalate/nitrate structural data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.